
(5-Bromo-2-iodo-benzyl)-ethyl-amine
説明
(5-Bromo-2-iodo-benzyl)-ethyl-amine is an organic compound characterized by the presence of both bromine and iodine atoms on a benzyl ring, with an ethylamine group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodo-benzyl)-ethyl-amine typically involves the halogenation of a benzyl precursor followed by the introduction of the ethylamine group. One common method includes:
Halogenation: Starting with a benzyl compound, bromination and iodination are carried out using bromine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions.
Amination: The halogenated benzyl compound is then reacted with ethylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzyl amines can be formed.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the halogenated benzyl compound.
科学的研究の応用
(5-Bromo-2-iodo-benzyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-2-iodo-benzyl)-ethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and specificity, leading to various biological effects. The ethylamine group can participate in hydrogen bonding and other interactions, further modulating its activity.
類似化合物との比較
- (5-Bromo-2-iodo-benzyl)-diethyl-amine
- (5-Bromo-2-iodo-benzyl)-isopropyl-amine
- (5-Bromo-2-iodo-benzyl)-cyclopropyl-amine
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amine. These variations can affect the compound’s reactivity and biological activity.
- Uniqueness: (5-Bromo-2-iodo-benzyl)-ethyl-amine is unique due to its specific combination of halogen atoms and the ethylamine group, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLJAYSZFRYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
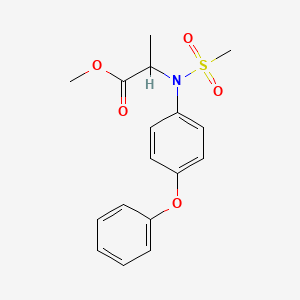

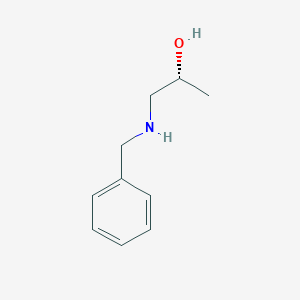

![2,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8016093.png)
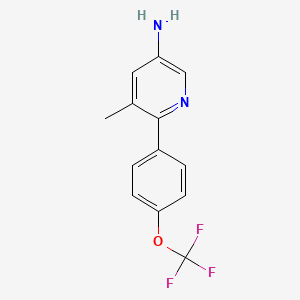





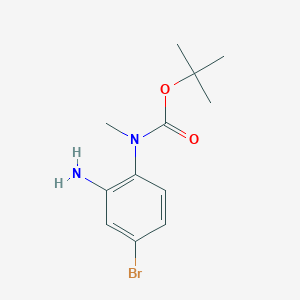
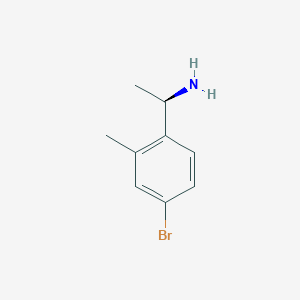
amine](/img/structure/B8016138.png)
